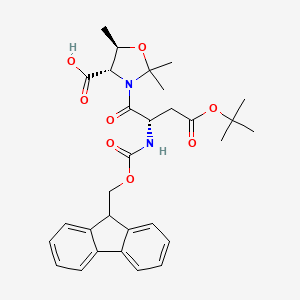
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Overview
Description
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine, also known as CFMP, is an organic compound that has been used for a variety of scientific applications. CFMP is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is one of the most studied compounds of its kind. CFMP has been used in a variety of fields, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
1. Quantum Chemical Calculations and Hirshfeld Surface Analysis This compound can be used in quantum chemical calculations and Hirshfeld surface analysis . These techniques are used to investigate the stability of the crystal packing and the quantitative contributions of various interactions .
2. Crystal Structure and Molecular Docking Study The compound can be used in crystal structure and molecular docking studies . These studies can provide insights into the molecular structure of the compound and its interactions with other molecules .
Synthesis of 5-Fluoropyrimidine-2-Carboxamides and 5-Fluoropyrimidine-4-Carboxamides
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine can be used as a starting material to synthesize 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides . These compounds have potential as kinase inhibitors .
4. Synthesis of Novel Bis (2- (Pyrimidin-2-yl)ethoxy)alkanes This compound can be used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes . These compounds could have potential applications in various fields of chemistry .
5. Synthesis of 4′- (1,1′- (5- (2-Methoxyphenoxy)- [2,2′-Bipyrimidine]-4,6-Diyl) Bis (1 H -Pyrazol-3,1-Diyl)) Dianiline Fluorescent Dye The compound can be used in the synthesis of a specific fluorescent dye . This dye could be used in biosensors for protein assays .
Preparation of 5-Fluoro-2-Amino Pyrimidines
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . These compounds can be obtained by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It is known to undergo suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that the compound may interact with its targets through the formation of new carbon-carbon bonds.
Biochemical Pathways
Given its potential to form new carbon-carbon bonds, it may influence a variety of biochemical pathways, particularly those involving the synthesis of new organic compounds .
Pharmacokinetics
Its molecular weight of 25464 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Its potential to form new carbon-carbon bonds suggests that it may influence the structure and function of various biomolecules .
properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVSNZAAAOJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

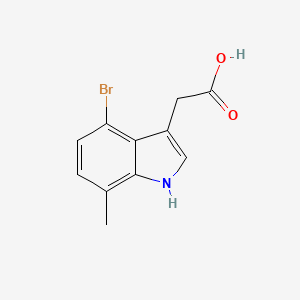
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
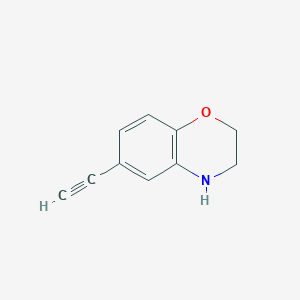
![2-(3-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1449096.png)
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)

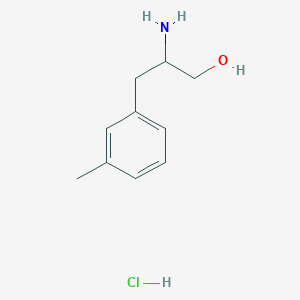
![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)



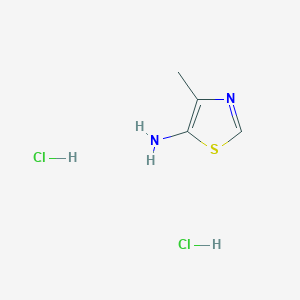
![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)
